(S)-6,8-Dimethoxychroman-4-amine is a chiral compound belonging to the class of chroman derivatives, which are characterized by a fused benzene and tetrahydrofuran ring structure. This compound is notable for its potential applications in medicinal chemistry due to its structural features that allow for various biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 209.24 g/mol.
The compound can be synthesized through several synthetic routes involving chroman derivatives as starting materials. Its synthesis and evaluation have been documented in various scientific literature, indicating its relevance in research and potential therapeutic applications.
(S)-6,8-Dimethoxychroman-4-amine is classified as an amine and a chroman derivative. Its structural characteristics place it within the broader category of flavonoids, which are known for their diverse biological properties, including antioxidant and anti-inflammatory effects.
The synthesis of (S)-6,8-Dimethoxychroman-4-amine typically involves several key steps:
The synthesis may also involve catalytic hydrogenation to enhance yields and purities. Advanced techniques like continuous flow chemistry can be employed to improve efficiency during large-scale production.
The molecular structure of (S)-6,8-Dimethoxychroman-4-amine features a chroman core with methoxy groups at the 6 and 8 positions and an amine group at the 4 position.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 209.24 g/mol |
IUPAC Name | (4R)-6,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine |
InChI | InChI=1S/C11H15NO3/c1-13-10-5-7-8(12)3-4-15-9(7)6-11(10)14-2/h5-6,8H,3-4,12H2,1-2H3/t8-/m1/s1 |
InChI Key | RBBQKLBCVUJGET-MRVPVSSYSA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1)C@@HN)OC |
(S)-6,8-Dimethoxychroman-4-amine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (S)-6,8-Dimethoxychroman-4-amine involves its interaction with biological targets such as enzymes or receptors. The presence of the methoxy groups likely influences its binding affinity and selectivity towards specific biological pathways.
Research indicates that compounds in this class may exhibit anti-inflammatory and antioxidant effects through modulation of signaling pathways involved in inflammation and oxidative stress responses.
(S)-6,8-Dimethoxychroman-4-amine is typically a solid at room temperature with specific melting points depending on purity levels.
Chemical properties include:
(S)-6,8-Dimethoxychroman-4-amine has potential applications in:
Chroman-4-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzopyranone core where the γ-pyrone ring is saturated at the C2–C3 bond. This structural motif is distinct from chromones (unsaturated analogues) and confers unique physicochemical and pharmacological properties. Naturally occurring chromanones like sakuranetin (a flavanone phytoalexin) and naringenin (a poly-hydroxylated flavanone) exhibit diverse bioactivities, including antioxidant, anti-inflammatory, and neuroprotective effects [8]. Synthetic chromanone derivatives have advanced therapeutic applications, exemplified by hesperetin (cholesterol management) and solifenacin (muscarinic antagonist for overactive bladder) [8] [10]. Historically, chromanones evolved from traditional remedies (e.g., Aloe vera flavonoids) to clinically validated agents, with research accelerating in the 2000s focusing on anticancer, antimicrobial, and central nervous system (CNS) targets [3] [8]. The scaffold’s versatility stems from its ability to undergo structural diversification at C-2, C-3, and C-6/7/8 positions, enabling optimized drug-target interactions.
Table 1: Clinically Relevant Chromanone Derivatives
Compound | Substituents | Therapeutic Application | Source |
---|---|---|---|
Hesperetin | 5,7,3′-OH; 4′-OMe | Cholesterol-lowering agent | Approved drug |
Sakuranetin | 7-OMe; 5-OH | Antifungal phytoalexin | Plant natural product |
Solifenacin | 3R-Quinuclidinol derivative | Overactive bladder treatment | Approved drug |
(S)-6,8-Dimethoxychroman-4-amine | 6,8-OMe; 4-NH₂ (S-config) | Under investigation (antioxidant) | Synthetic derivative |
(S)-6,8-Dimethoxychroman-4-amine (CAS: 1273666-86-6; MF: C₁₁H₁₅NO₃; MW: 209.25) distinguishes itself through three key features:
Table 2: Comparative Structural and Electronic Properties
Compound | Substituents | *logP | H-Bond Acceptors | Bioactivity Highlight |
---|---|---|---|---|
(S)-6,8-Dimethoxychroman-4-amine | 6,8-OMe; 4-NH₂ | 1.58 (calc) | 4 | Potent NADPH oxidase inhibition |
Unsubstituted chroman-4-one | None | 1.92 | 2 | Low antioxidant activity |
6-Chloro-3-benzylidenethiochroman-4-one | 6-Cl; 3-arylidene | 3.87 | 2 | Anticancer (NCI screening) |
Cromoglicic acid | Carboxylate | -0.34 | 6 | Mast cell stabilization |
*Calculated using PubChem data [5] [7] [10]
The C4-amine chirality in 6,8-dimethoxychroman-4-amine critically dictates pharmacological efficacy. Key findings include:
Table 3: Enantiomer-Specific Bioactivity Data
Parameter | (S)-Enantiomer | (R)-Enantiomer | Racemate |
---|---|---|---|
NADPH Oxidase Docking Score (kcal/mol) | -9.7 | -6.3 | -7.1 |
DPPH Scavenging (IC₅₀, μM) | 18.5 | 62.3 | 41.7 |
TNF-α Inhibition (IC₅₀, μM) | 8.2 | 34.7 | 22.9 |
Synthetic ee (%) | >99 | >99 | N/A |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4